molecular formula C19H16N2O5S B2462519 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 324065-17-0

2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2462519
CAS No.: 324065-17-0
M. Wt: 384.41
InChI Key: GHVDJGMXHLKYHD-UHFFFAOYSA-N
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Description

This compound, also known as 8-allyl-N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide, is a coumarin derivative characterized by an allyl group at position 8 of the chromene core and a sulfamoylphenyl group as the N-substituent (Fig. 1). Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-oxo-8-prop-2-enyl-N-(4-sulfamoylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-2-4-12-5-3-6-13-11-16(19(23)26-17(12)13)18(22)21-14-7-9-15(10-8-14)27(20,24)25/h2-3,5-11H,1,4H2,(H,21,22)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVDJGMXHLKYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, chromene derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities.

Medicine

The compound’s potential therapeutic applications could include anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its medicinal benefits.

Industry

In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core may interact with biological macromolecules, leading to inhibition or activation of certain pathways. The sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features/Activities Reference
2-Oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Allyl (C8), sulfamoylphenyl (N) Not reported Not reported Potential enhanced solubility from sulfamoyl
8-Allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide Allyl (C8), nitrophenyl (N) Not reported Not reported Nitro group may reduce solubility
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (compound 8) Methoxyphenethyl (N) Not reported Not reported Methoxy enhances lipophilicity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (compound 12) Sulfamoylphenyl (N) >300 86 High thermal stability
3-Oxo-N-(4-sulfamoylphenyl)-3H-benzo[f]chromone-2-carboxamide (compound 25) Extended aromatic ring (benzo[f]chromone) 287.1 79 Antiproliferative activity (IC₅₀ = 12 µM)
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (compound 20) Cyano, fluorophenyl (C3) 265.9 83 Antiproliferative activity (IC₅₀ = 18 µM)

Substituent Effects on Properties

  • Sulfamoyl vs. Nitrophenyl: The sulfamoyl group (SO₂NH₂) enhances water solubility and hydrogen-bonding capacity compared to the nitro group (NO₂), which is electron-withdrawing and may reduce bioavailability .
  • Extended Aromatic Systems: Compound 25’s benzo[f]chromone core increases planarity and π-π stacking interactions, correlating with its notable antiproliferative activity .

Biological Activity

The compound 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C21H22N4O4S3
Molecular Weight 490.6 g/mol
IUPAC Name 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
InChI Key VFGXLFIRGCNKSK-UHFFFAOYSA-N

This compound features a chromene core, a prop-2-en-1-yl group, and a sulfonamide moiety, which are significant for its biological activities.

Antimicrobial Properties

Research indicates that chromene derivatives exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that structural modifications in chromenes can enhance their antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Potential

The anticancer activity of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide has been investigated in several studies. It has been shown to selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in tumor progression and metastasis. In vitro assays revealed that this compound could reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundIC50 (µM) against CA IXIC50 (µM) against CA XII
2-oxo-8-(prop-2-en-1-yl)...0.2500.0125
Reference Compound (AAZ)0.00570.026

The mechanism of action for this compound involves binding to the active site of carbonic anhydrases, leading to inhibition of their enzymatic activity. The presence of the sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme.

Case Studies

  • Inhibition of Tumor Growth : A study conducted on xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to controls. This suggests its potential application in cancer therapy.
  • Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutics, this compound enhances their efficacy while reducing side effects, indicating a promising avenue for combination therapy in cancer treatment.

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